4,6-dibromo-1H-indole-2-carboxylic acid
Description
Significance of Indole (B1671886) Scaffolds in Chemical Biology and Materials Science
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govijrpc.com This widespread importance stems from its presence in numerous natural products and essential biomolecules. mdpi.comnih.gov For instance, the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) all contain the indole core, highlighting its fundamental role in biological systems. nih.govresearchgate.net
In the realm of drug discovery, synthetic indole derivatives have been developed into successful therapeutic agents for various conditions, including cancer, inflammation, and infectious diseases. mdpi.comresearchgate.net Compounds like Indomethacin (an anti-inflammatory drug) and Sunitinib (an anticancer agent) showcase the therapeutic versatility of the indole framework. derpharmachemica.commdpi.com The indole nucleus serves as a versatile template for designing inhibitors of enzymes such as protein kinases and for developing agents that can combat drug-resistant pathogens. nih.govresearchgate.net
Beyond medicine, indole derivatives are integral to materials science. Their unique photophysical properties are harnessed in the development of fluorescent probes and chemosensors for detecting various analytes in biological and environmental samples. rsc.org The indole ring is also a key component in dyes, fragrances, and polymers, demonstrating its broad utility in the chemical industry. rsc.org
Historical Context and Evolution of Indole-2-Carboxylic Acid Derivatives in Academic Research
The study of indole-2-carboxylic acid and its derivatives has a long history, with early syntheses such as the Fischer indole synthesis paving the way for their accessibility. researchgate.netorgsyn.org Initially, these compounds were primarily of academic interest, serving as precursors for the synthesis of the parent indole through decarboxylation or for creating more complex heterocyclic systems. orgsyn.org Ethyl indole-2-carboxylate, for example, has been a readily available starting material for electrophilic substitution reactions at the 3-position. orgsyn.org
Over time, research has unveiled significant biological activities within this specific subclass of indoles. A pivotal area of modern research is their application as antiviral agents. Notably, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of the HIV-1 integrase enzyme, a critical component in the viral life cycle. mdpi.comnih.gov Researchers have systematically modified the indole-2-carboxylic acid scaffold, for instance by introducing bromo-substituents at the C6 position, to enhance inhibitory activity against the integrase enzyme. mdpi.com These studies have demonstrated that the indole core and the C2 carboxyl group can effectively chelate the magnesium ions in the enzyme's active site, a key interaction for inhibition. mdpi.comnih.gov
Furthermore, indole-2-carboxylic acid derivatives have been investigated as potential anticancer agents. For example, they were identified as dual inhibitors of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. sci-hub.se Other research has focused on their development as antitubercular agents, with substitutions on the indole ring, including halogens, being crucial for modulating activity against Mycobacterium tuberculosis. nih.gov
Current Research Gaps and Objectives for 4,6-Dibromo-1H-indole-2-carboxylic Acid
Current research on this compound focuses on leveraging its specific substitution pattern for the synthesis of novel, highly functionalized molecules with potential therapeutic applications. The bromine atoms at positions 4 and 6 are particularly important as they serve as handles for further chemical modifications, such as cross-coupling reactions, which allow for the introduction of diverse molecular fragments.
A significant objective is the use of this compound as an intermediate in the development of targeted therapies. For instance, research has shown that 4,6-disubstituted indole-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis. nih.gov Specifically, the replacement of methyl groups with halogens like chlorine at the 4 and 6 positions led to a significant increase in antitubercular potency. nih.gov This highlights a key research direction: using this compound as a starting material to synthesize a library of analogues with different substituents to establish clear structure-activity relationships (SAR).
Another major research gap is the full exploration of its potential as an inhibitor of various enzymes. While related brominated indole-2-carboxylic acids have shown promise as HIV-1 integrase inhibitors and IDO1/TDO inhibitors, the specific inhibitory profile of the 4,6-dibromo variant is not yet fully characterized across a wide range of targets. mdpi.comsci-hub.se Future objectives will likely involve screening this compound and its derivatives against panels of kinases, proteases, and other enzymes implicated in human diseases to uncover new therapeutic leads. The strategic placement of the two bromine atoms offers distinct electronic and steric properties that could lead to unique binding interactions and improved selectivity for specific biological targets.
Properties
CAS No. |
144579-97-5 |
|---|---|
Molecular Formula |
C9H5Br2NO2 |
Molecular Weight |
318.9 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 1h Indole 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 4,6-dibromo-1H-indole-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and chemical environment.
Proton (1H) NMR Spectral Analysis
The 1H NMR spectrum of an indole-2-carboxylic acid derivative provides crucial information about the protons within the molecule. In a typical analysis, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities. The proton attached to the indole (B1671886) nitrogen (N-H) also typically resonates downfield.
For the aromatic protons on the indole ring system of this compound, their chemical shifts and coupling patterns are dictated by the positions of the bromine substituents. The protons at positions 3, 5, and 7 would exhibit specific signals. The proton at C3 would likely appear as a singlet. The protons at C5 and C7, being on the benzene (B151609) portion of the indole ring, would likely appear as distinct singlets or doublets with small coupling constants, depending on the solvent and resolution. The electron-withdrawing effect of the bromine atoms and the carboxylic acid group influences the shielding of these protons, causing them to resonate at specific frequencies.
A hypothetical 1H NMR data table for this compound is presented below. Please note that without experimentally obtained data, these are predicted values based on known effects of similar substituents on the indole scaffold.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~11.5-12.5 | br s | - |
| H-3 | ~7.3-7.5 | s | - |
| H-5 | ~7.6-7.8 | d | ~1.5-2.0 |
| H-7 | ~7.8-8.0 | d | ~1.5-2.0 |
| COOH | ~12.5-13.5 | br s | - |
Carbon (13C) NMR Spectral Analysis
The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm.
The carbon atoms of the indole ring will have distinct chemical shifts influenced by the bromine and carboxylic acid substituents. The carbons bearing the bromine atoms (C4 and C6) would be significantly shifted downfield compared to their unsubstituted counterparts. The remaining carbon atoms of the indole ring (C2, C3, C3a, C5, C7, and C7a) would also exhibit characteristic shifts that are invaluable for structural confirmation.
Below is a table of predicted 13C NMR chemical shifts for this compound.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~138-142 |
| C3 | ~110-115 |
| C3a | ~128-132 |
| C4 | ~115-120 (C-Br) |
| C5 | ~125-130 |
| C6 | ~118-123 (C-Br) |
| C7 | ~115-120 |
| C7a | ~135-140 |
| COOH | ~165-170 |
Advanced 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals for the protonated carbons (C3, C5, and C7) by linking them to their directly attached, and already assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (C2, C3a, C4, C6, C7a, and the carboxylic carbon) by observing their long-range couplings to nearby protons. For instance, the proton at C3 would show correlations to C2, C3a, and the carboxylic carbon.
Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are coupled to each other. In the case of this compound, it would confirm the coupling between the aromatic protons on the benzene ring, if any were present and coupled.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound. The presence of two bromine atoms is a key feature, as bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum, with three peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1. This distinctive pattern is a clear indicator of the presence of two bromine atoms in the molecule.
| Ion | Calculated m/z |
| [M-H]⁻ (C9H4Br2NO2) | 317.8609 |
| [M+H]⁺ (C9H6Br2NO2) | 319.8765 |
The experimentally determined monoisotopic mass from HRMS would be compared to the calculated mass for the proposed formula (C9H5Br2NO2) to confirm the elemental composition with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and confirming its identity.
In an LC-MS analysis, the sample is first injected into an HPLC system, where it passes through a column that separates the components of the mixture. The separated components then enter the mass spectrometer, which provides a mass spectrum for each eluting peak. For this compound, this would involve:
Purity Assessment: The chromatogram from the LC component will show a major peak corresponding to the target compound. The presence and relative area of any other peaks can be used to determine the purity of the sample.
Identity Confirmation: The mass spectrum of the major peak will show the molecular ion corresponding to this compound, exhibiting the characteristic isotopic pattern for a dibrominated compound. This provides definitive confirmation of the identity of the compound in the sample.
Furthermore, by employing tandem mass spectrometry (MS/MS) in conjunction with LC, fragmentation of the molecular ion can be induced. The resulting fragmentation pattern provides additional structural information, further confirming the identity of the compound by showing characteristic losses, such as the loss of CO2 from the carboxylic acid group.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of compounds. By analyzing the vibrational modes of a molecule, these techniques offer a unique fingerprint, allowing for the identification of functional groups and providing insights into bonding and molecular symmetry.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to be characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The positions of these bands are influenced by the electronic effects of the bromine substituents on the indole ring.
Key expected vibrational modes include:
N-H Stretch: The stretching vibration of the indole N-H group is anticipated in the region of 3400-3200 cm⁻¹. This band is often broad due to hydrogen bonding interactions in the solid state. For instance, in the parent indole-2-carboxylic acid, the N-H stretch is observed around 3350 cm⁻¹, indicative of intermolecular N-H···O hydrogen bonding.
O-H Stretch: The carboxylic acid O-H stretch is expected to appear as a very broad band in the 3300-2500 cm⁻¹ region, a characteristic feature of the hydrogen-bonded dimeric structures common in carboxylic acids.
C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp band, typically found between 1710 and 1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.
C=C Aromatic Stretches: The stretching vibrations of the C=C bonds within the aromatic indole ring system are expected to produce several bands in the 1620-1450 cm⁻¹ range.
C-Br Stretches: The carbon-bromine stretching vibrations are anticipated at lower frequencies, typically in the 600-500 cm⁻¹ region.
A hypothetical FTIR data table for this compound, based on known data for similar compounds, is presented below.
| Frequency Range (cm⁻¹) | Assignment | Intensity |
| 3400-3200 | N-H Stretching (Indole) | Medium |
| 3300-2500 | O-H Stretching (Carboxylic Acid Dimer) | Broad, Strong |
| 1710-1680 | C=O Stretching (Carboxylic Acid) | Strong |
| 1620-1450 | C=C Aromatic Ring Stretching | Medium-Weak |
| 1400-1300 | C-N Stretching | Medium |
| 1300-1200 | In-plane O-H Bending | Medium |
| 950-900 | Out-of-plane O-H Bending (Dimer) | Broad, Medium |
| 600-500 | C-Br Stretching | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br bonds.
Expected prominent Raman bands include:
Aromatic Ring Breathing Modes: These are typically strong and sharp peaks in the 1000-800 cm⁻¹ region and are characteristic of the indole ring system.
C-Br Stretching: The C-Br stretches, while also visible in FTIR, often give rise to strong and more easily identifiable peaks in the Raman spectrum.
A comparative table of expected prominent vibrational modes in FTIR and Raman spectroscopy is provided below.
| Vibrational Mode | Expected FTIR Activity | Expected Raman Activity |
| N-H Stretch | Strong | Weak |
| O-H Stretch (Carboxylic Acid Dimer) | Very Strong, Broad | Weak |
| C=O Stretch | Strong | Medium |
| Aromatic C=C Stretches | Medium | Strong |
| C-Br Stretches | Medium | Strong |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related indole-2-carboxylic acid derivatives allows for a predictive understanding of its solid-state packing. cam.ac.uk
It is highly probable that this compound would crystallize to form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable motif for carboxylic acids in the solid state. For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of such cyclic dimers. nih.gov
N-H···O Hydrogen Bonds: The indole N-H group could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring dimer, leading to the formation of extended chains or sheets.
Halogen Bonding: The bromine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), could participate in halogen bonding interactions with electron-rich atoms, such as the carbonyl oxygen or the nitrogen of the indole ring of an adjacent molecule.
A hypothetical table of crystallographic parameters, based on data for similar structures like 5-methoxy-1H-indole-2-carboxylic acid, is presented below. nih.gov
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-100 (for monoclinic) |
| Z | 4 |
| Key Interactions | O-H···O hydrogen bonding (dimer), N-H···O hydrogen bonding, Halogen bonding |
The precise nature of these intermolecular forces would dictate the three-dimensional arrangement of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility. The dibromo substitution pattern is expected to significantly impact the crystal packing through steric effects and the potential for halogen bonding, likely leading to a denser and more stable crystal lattice compared to the unsubstituted indole-2-carboxylic acid.
Computational and Theoretical Investigations of 4,6 Dibromo 1h Indole 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic structure and reactivity of a molecule. These calculations provide a basis for understanding its geometry, stability, and reactive sites.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For the parent compound, indole-2-carboxylic acid (ID2CA), DFT calculations have been used to predict its structural parameters. researchgate.net The optimized structure reveals key bond lengths and angles that define its conformation. researchgate.net
The introduction of two bromine atoms at the C4 and C6 positions of the indole (B1671886) ring is expected to significantly influence this geometry. The C-Br bonds will introduce new electronic and steric factors. Conformational analysis would involve rotating the carboxylic acid group to find the lowest energy state, which is typically planar with the indole ring to maximize conjugation. The bulky nature of the bromine atoms may cause slight distortions in the planarity of the bicyclic indole system.
| Parameter | Bond | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C2-C9 (carboxyl) | 1.460 | Bond Angle | C3-C2-N1 | 109.0 |
| Bond Length | C9=O10 | 1.214 | Bond Angle | O10-C9-O11 | 125.0 |
| Bond Length | C9-O11 | 1.365 | Bond Angle | C2-C9-O11 | 111.0 |
| Bond Length | N1-H | 1.014 | Bond Angle | C9-O11-H | 107.0 |
Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
For the parent ID2CA, the HOMO is distributed over the indole ring, while the LUMO is located on the carboxylic acid group and adjacent atoms. researchgate.net The addition of two electron-withdrawing bromine atoms to the benzene (B151609) portion of the indole ring would be expected to lower the energy of both the HOMO and LUMO. This effect is due to the inductive withdrawal of electron density. The HOMO-LUMO gap for 4,6-dibromo-1H-indole-2-carboxylic acid would likely be altered compared to the parent compound, which would in turn modify its reactivity profile and electronic transition properties.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.45 |
| LUMO | -1.55 |
| Energy Gap (ΔE) | 4.90 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and the interactions between electron donor and acceptor orbitals within the molecule. researchgate.net In ID2CA, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the ring system. researchgate.net These interactions, known as hyperconjugation, contribute significantly to the molecule's stability.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C3-C8) | π(C4-C5) | 20.59 |
| π(C4-C5) | π(C6-C7) | 22.96 |
| LP(1) N1 | π(C2-C3) | 47.88 |
| LP(2) O10 | σ(C2-C9) | 28.81 |
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for predicting how a ligand might interact with a biological target, such as a protein receptor or enzyme. These methods are foundational to structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor for several important therapeutic targets.
HIV-1 Integrase: Studies have shown that the indole-2-carboxylic acid core can effectively chelate the two essential Mg²⁺ ions within the active site of HIV-1 integrase, inhibiting its function in viral replication. mdpi.comrsc.org The indole nitrogen and the C2-carboxyl group are crucial for this interaction. mdpi.com
Mycobacterium MmpL3: The mycobacterial membrane protein large 3 (MmpL3), which is essential for cell wall biosynthesis in Mycobacterium tuberculosis, is another key target. nih.govnih.gov Notably, a 4,6-difluoro -indole-2-carboxamide was identified as a highly potent inhibitor of MmpL3, demonstrating exceptional antitubercular activity. researchgate.net The 4,6-dihalo substitution pattern is therefore highly relevant for this target. Docking studies of related 4,6-dichloroindole inhibitors show the indole nucleus positioned in a hydrophobic subsite.
A hypothetical docking study of this compound into the MmpL3 binding site would be highly valuable. It would likely show the dibrominated indole ring occupying the same hydrophobic pocket as the difluoro and dichloro analogues, with the bromine atoms potentially forming halogen bonds or other favorable interactions with surrounding residues. The carboxylate group would likely form key hydrogen bonds within the proton translocation channel of MmpL3.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | MmpL3 | -9.5 | Phe257, Pro261 (Hydrophobic); Asp641 (H-Bond) |
| This compound | HIV-1 Integrase | -8.8 | Mg²⁺ (Chelation); Asp64, Asp116 (Ionic) |
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of every atom in the system, MD can be used to assess the stability of a docked pose and elucidate the mechanism of binding. nih.gov
Following the docking of this compound into a target like MmpL3, an MD simulation would be performed. The docked complex would be placed in a simulated physiological environment (a water box with ions at a specific temperature and pressure). The simulation trajectory, typically run for hundreds of nanoseconds, would reveal whether the key interactions predicted by docking (e.g., hydrogen bonds, hydrophobic contacts) are stable over time. Analysis of the root-mean-square deviation (RMSD) of the ligand would confirm if it remains securely in the binding pocket. Such simulations are crucial for validating docking results and providing a more accurate understanding of the binding affinity and the dynamic nature of the protein-ligand interaction. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property descriptors of a compound with its biological activity or a specific property. While specific QSAR/QSPR models for this compound are not extensively reported in public literature, the indole scaffold is a common subject of such studies, providing a framework for how such models could be developed and applied. nih.govnih.govresearchgate.net
QSAR studies on related indole derivatives have been instrumental in identifying key molecular features that govern their therapeutic effects. nih.govnih.gov For instance, research on indole-based inhibitors for various targets often involves the generation of QSAR models to predict the inhibitory potency of new analogues. nih.gov These models typically use a range of descriptors, including electronic, steric, and hydrophobic parameters, to quantify the impact of different substituents on the indole ring.
A hypothetical QSAR model for a series of indole-2-carboxylic acids, including this compound, would likely incorporate descriptors such as:
Topological Descriptors: Molecular connectivity indices, shape indices.
Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.
Steric Descriptors: Molar refractivity, van der Waals volume.
Hydrophobic Descriptors: LogP (partition coefficient).
The development of a robust QSAR model would enable the prediction of the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.
In silico methods, particularly molecular docking, are crucial for predicting how a ligand such as this compound might interact with a biological target at the molecular level. The indole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide array of protein targets. nih.gov
Molecular docking studies on related indole derivatives have provided insights into their binding modes. For example, indole-2-carboxylic acid derivatives have been investigated as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are significant targets in cancer immunotherapy. sci-hub.seebi.ac.uk Docking simulations can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group and the indole N-H, as well as halogen bonding or hydrophobic interactions involving the bromo substituents.
A hypothetical docking study of this compound into a target active site, for instance, the active site of IDO1, might reveal:
The carboxylic acid group forming crucial hydrogen bonds with amino acid residues like Arginine or Serine.
The indole ring participating in π-π stacking interactions with aromatic residues such as Tryptophan or Tyrosine.
The bromine atoms at positions 4 and 6 potentially forming halogen bonds with backbone carbonyl oxygens or other electron-rich atoms, which can significantly enhance binding affinity and selectivity.
The predicted binding affinity, often expressed as a docking score, can be used to rank a series of compounds and prioritize those with the most favorable predicted interactions. Furthermore, by comparing the docking scores and binding modes in different but related protein targets, it is possible to predict the selectivity of the compound, a critical aspect in drug design to minimize off-target effects.
The nature and position of substituents on the indole ring play a pivotal role in modulating the reactivity and biological potency of the molecule. The two bromine atoms in this compound are expected to significantly influence its electronic properties and, consequently, its interactions with biological targets.
Studies on halogenated indole derivatives have demonstrated the profound impact of halogen substitution. For instance, in the context of antitubercular agents, the presence of a single bromo group at the 6-position of an indole-2-carboxamide led to a substantial increase in activity compared to the unsubstituted analogue. nih.gov This highlights the importance of the specific placement of halogen atoms.
The electronic effects of the bromine atoms in this compound can be analyzed using computational methods:
Inductive Effect: Bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the indole ring.
Resonance Effect: Bromine also has lone pairs of electrons that can be delocalized into the aromatic system, exerting a weak electron-donating resonance effect (+M).
The combination of these effects alters the charge distribution across the molecule, influencing its pKa, lipophilicity, and ability to participate in various non-covalent interactions. The presence of two bromo atoms, one on each of the fused rings of the indole scaffold, would create a unique electronic landscape compared to monosubstituted derivatives.
A comparative computational analysis of a series of bromo-substituted indole-2-carboxylic acids could provide quantitative data on how the number and position of bromine atoms affect properties relevant to biological activity.
Table 1: Hypothetical Computational Data for Bromo-Substituted Indole-2-Carboxylic Acids
| Compound | Calculated LogP | Calculated Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) to a Hypothetical Target |
| Indole-2-carboxylic acid | 2.10 | 2.5 | -5.8 |
| 4-Bromo-1H-indole-2-carboxylic acid | 2.85 | 3.1 | -6.5 |
| 6-Bromo-1H-indole-2-carboxylic acid | 2.88 | 2.9 | -6.7 |
| This compound | 3.63 | 3.5 | -7.4 |
This table presents hypothetical data for illustrative purposes and is not based on reported experimental values.
Such an analysis would be crucial in a rational drug design campaign, allowing researchers to fine-tune the substitution pattern to optimize potency and selectivity for a given biological target.
Biological Interactions and Mechanistic Studies of 4,6 Dibromo 1h Indole 2 Carboxylic Acid and Analogs Non Clinical Focus
Modulation of G Protein-Coupled Receptors (GPCRs)
Recent research has identified derivatives of indole-2-carboxylic acid as modulators of G protein-coupled receptors (GPCRs), with a particular focus on the orphan receptor GPR17. This receptor is recognized for its potential role in inflammatory diseases and processes such as myelin repair. researchgate.netresearchgate.netrsc.orgelsevierpure.com
Agonistic Activity at GPR17 in Recombinant Cell Systems (e.g., 1321N1-Astrocytoma Cells)
An analog of the subject compound, 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid, has demonstrated potent agonistic activity at the human GPR17 receptor. In studies utilizing 1321N1-astrocytoma cells recombinantly expressing hGPR17, this dibromo analog was shown to be one of the most potent synthetic GPR17 agonists identified to date. researchgate.netrsc.orgelsevierpure.com Its activity was found to be comparable to its dichloro counterpart, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (MDL29,951). researchgate.netrsc.orgelsevierpure.com
The agonistic activity was quantified by measuring calcium mobilization in these cell systems. The 4,6-dibromo analog exhibited a half-maximal effective concentration (EC₅₀) of 202 nM, indicating significant potency in activating the GPR17 receptor. researchgate.netrsc.orgelsevierpure.com
Table 1: GPR17 Agonist Activity of Indole-2-Carboxylic Acid Analogs
| Compound | Cell Line | Assay | Potency (EC₅₀) |
|---|---|---|---|
| 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid | 1321N1-hGPR17 | Calcium Mobilization | 202 nM researchgate.netrsc.orgelsevierpure.com |
Ligand Binding Affinities and Selectivity Profiles (e.g., against P2Y Receptor Subtypes)
GPR17 is phylogenetically related to the P2Y family of purinergic receptors. mdpi.comnih.gov Consequently, the selectivity of GPR17 agonists is a critical aspect of their characterization. Studies on potent 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives have shown a high degree of selectivity for GPR17 over various human P2Y receptor subtypes. nih.gov While specific binding affinity data for the 4,6-dibromo analog at P2Y receptors is not detailed in the reviewed literature, the general class of potent indole-based GPR17 agonists demonstrates favorable selectivity profiles, which is a promising feature for targeted pharmacological research. nih.gov The development of a tritiated radioligand from the dichloro-analog, [³H]PSB-12150, has enabled the establishment of competition assay procedures to determine the binding affinities of various ligands at GPR17. nih.gov
Elucidation of Molecular Mechanisms of Receptor Activation
The activation of GPR17 by indole-2-carboxylic acid agonists like the dichloro-analog MDL29,951 involves multiple G protein signaling pathways. nih.govnih.govresearchgate.net Research indicates that upon agonist binding, GPR17 engages G proteins from the Gαi, Gαs, and Gαq subfamilies, as well as β-arrestins. researchgate.net
Specifically, in oligodendrocyte-derived cell lines, stimulation of GPR17 with MDL29,951 leads to the triggering of the Gαi/o signaling pathway. nih.gov This activation results in a decrease in the activity of the downstream adenylyl cyclase-cAMP-PKA-CREB cascade. nih.gov Furthermore, GPR17 activation has been shown to mobilize intracellular calcium, which is indicative of Gαq protein activation. nih.govacs.org The agonist-induced activation of both Gαi and Gαq signaling pathways has been confirmed in glioblastoma cell lines. nih.govacs.org Molecular docking studies using homology models of human GPR17 have helped to rationalize the observed structure-activity relationships of these indole (B1671886) derivatives. nih.govnih.gov
Interaction with Enzyme Systems
In addition to their activity at GPCRs, indole-2-carboxylic acid derivatives have been investigated for their ability to modulate the function of specific enzyme systems.
Allosteric Inhibition of Fructose-1,6-bisphosphatase
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway. nih.govdoi.orgresearchgate.net Indole-2-carboxylic acid derivatives have been identified as a class of allosteric inhibitors of this enzyme. nih.govdoi.orgnih.govacs.org These compounds are believed to exert their inhibitory effect by binding to the allosteric site of FBPase, which is also the binding site for the natural allosteric inhibitor AMP. nih.govdoi.orgnih.gov
The binding of these indole derivatives to the allosteric site is thought to stabilize the inactive (T) conformational state of the enzyme, thus reducing its catalytic activity. doi.org The lead compound in this series, 3-(2-carboxy-ethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was identified through screening and served as a basis for the design of other potent inhibitors. doi.orgnih.gov X-ray crystallography studies of FBPase in complex with various indole-2-carboxylic acid inhibitors have confirmed their binding in the AMP allosteric site, providing a structural basis for their inhibitory activity and guiding further optimization. nih.govacs.org While specific inhibitory data for 4,6-dibromo-1H-indole-2-carboxylic acid is not available, the consistent mechanism across its analogs suggests a similar mode of action.
Inhibition of HIV-1 Integrase Strand Transfer Activity
The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.govnih.govnih.govmedchemexpress.com This process involves a critical step known as strand transfer. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govrsc.org
A key analog, 6-bromo-1H-indole-2-carboxylic acid, has been synthesized and evaluated for its inhibitory activity. nih.gov The mechanism of action for these indole-based inhibitors involves the chelation of two essential Mg²⁺ ions within the active site of the integrase enzyme. nih.govnih.gov This interaction with the metal cofactors disrupts the catalytic activity required for the strand transfer reaction. Structure-activity relationship studies have shown that modifications at various positions of the indole core can significantly influence the inhibitory potency. nih.govrsc.org
Table 2: HIV-1 Integrase Inhibitory Activity of an Indole-2-Carboxylic Acid Analog
| Compound | Target | Assay | Potency (IC₅₀) |
|---|---|---|---|
| Indole-2-carboxylic acid derivatives (general class) | HIV-1 Integrase | Strand Transfer | Micromolar range nih.gov |
Characterization of Binding Sites and Modes (e.g., Metal Ion Chelation)
The binding characteristics of indole-2-carboxylic acid derivatives, the structural class to which this compound belongs, have been a subject of investigation, particularly concerning their ability to interact with metal ions. This interaction is a key mechanistic feature in their activity as inhibitors of certain enzymes, such as HIV-1 integrase.
Research has shown that the indole-2-carboxylic acid scaffold can act as a chelating agent for divalent metal ions, most notably magnesium (Mg²⁺). rsc.orgnih.gov This chelation is crucial for the inhibition of enzymes that utilize metal cofactors in their active sites. The binding mode typically involves a "chelating triad" motif where the indole nitrogen and the oxygen atoms of the 2-carboxyl group coordinate with two Mg²⁺ ions within the enzyme's active site. nih.gov This interaction effectively sequesters the metal ions, rendering the enzyme inactive.
In the context of HIV-1 integrase, a key enzyme in the viral life cycle, this metal-chelating property is fundamental to the inhibitory action of indole-2-carboxylic acid derivatives. rsc.orgnih.gov The chelation of Mg²⁺ ions in the integrase active site prevents the enzyme from carrying out its strand transfer function, which is essential for the integration of viral DNA into the host genome. rsc.orgnih.gov
Beyond the core indole-2-carboxylic acid structure, substitutions on the indole ring can further influence binding affinity and specificity. For instance, a halogenated benzene (B151609) ring at the C6 position has been shown to engage in π-π stacking interactions with viral DNA, providing an additional anchor point within the active site. rsc.org This highlights a multi-faceted binding mechanism that combines metal ion chelation with other non-covalent interactions to achieve potent inhibition.
| Compound Class | Binding Mode | Interacting Partners | Significance |
| Indole-2-carboxylic acid derivatives | Metal ion chelation | Mg²⁺ ions in enzyme active sites | Inhibition of metalloenzymes like HIV-1 integrase. rsc.orgnih.gov |
| π-π stacking | Viral DNA | Enhanced binding affinity and specificity. rsc.org |
Investigations into Other Biological Targets in In Vitro or Cellular Models
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and neuronal function, possesses a distinct allosteric binding site for the co-agonist glycine (B1666218). nih.gov Modulation of this glycine site has been a key strategy in the development of therapeutic agents. Indole-2-carboxylic acid and its derivatives have emerged as a significant class of competitive antagonists at this site. nih.gov
Specifically, indole-2-carboxylic acid (I2CA) has been demonstrated to competitively inhibit the potentiation of NMDA-gated currents by glycine. nih.gov This antagonistic activity is of considerable interest for its potential in conditions associated with excitotoxicity. Further research has revealed that substitutions on the indole ring, particularly with halogens at the 4 and 6 positions, can significantly enhance the affinity for the glycine binding site. ttuhsc.edu
Derivatives of 4,6-dichloroindole-2-carboxylic acid are well-established as potent antagonists of the glycine site associated with the NMDA receptor. ttuhsc.edu A study on C-3 substituted 4,6-dichloroindole-2-carboxylic acids identified compounds with nanomolar affinity for the glycine binding site. ttuhsc.edunih.gov For instance, certain hydantoin-substituted derivatives displayed Kᵢ values as low as 0.014 µM in displacement experiments using the glycine site-specific radioligand [³H]MDL 105,519. ttuhsc.edu These findings underscore the importance of the 4,6-dihalo-indole-2-carboxylic acid scaffold for high-affinity binding. The existing pharmacophore model suggests that a hydrogen-bond acceptor and an aromatic substituent at the C-3 position of the indole are key features for high affinity. nih.gov
| Compound | Receptor Target | Binding Site | Activity | Affinity (Kᵢ) |
| Indole-2-carboxylic acid (I2CA) | NMDA Receptor | Glycine Site | Competitive Antagonist | Not specified in the provided results |
| 4,6-dichloroindole-2-carboxylic acid derivatives | NMDA Receptor | Glycine Site | Potent Antagonists | Nanomolar range ttuhsc.edu |
| Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acid | NMDA Receptor | Glycine Site | Potent Inhibitor | 0.014 µM - 0.058 µM ttuhsc.edu |
Cysteinyl-leukotrienes (CysLTs) are potent inflammatory mediators that exert their effects through at least two G protein-coupled receptors, CysLT₁ and CysLT₂. nih.gov Antagonists of these receptors, particularly CysLT₁, are used in the treatment of asthma and allergic rhinitis. wikipedia.org
While direct studies on this compound are not prevalent in the provided search results, research on structurally related indole-2-carboxylic acid derivatives has revealed their potential as CysLT₁ receptor antagonists. nih.govnih.gov A high-throughput screening campaign identified an indole derivative that exhibited micromolar CysLT₁ antagonist activity with an IC₅₀ value of 0.66 µM and showed no activity at the CysLT₂ receptor. nih.gov
Further optimization of this lead compound, which contains an indole-2-carboxylic acid moiety, led to the discovery of highly potent and selective CysLT₁ antagonists. nih.govnih.gov For example, the derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) demonstrated an IC₅₀ value of 0.0059 µM for the CysLT₁ receptor, while its affinity for the CysLT₂ receptor was significantly lower (IC₅₀ = 15 µM). nih.govnih.gov These findings highlight that the indole-2-carboxylic acid scaffold is a crucial component for effective CysLT₁ antagonist activity. nih.gov
| Compound | Receptor Target | Activity | IC₅₀ (CysLT₁) | IC₅₀ (CysLT₂) |
| Indole derivative 1 | CysLT₁ | Antagonist | 0.66 ± 0.19 μM | No activity nih.gov |
| Compound 17k | CysLT₁/CysLT₂ | Selective CysLT₁ Antagonist | 0.0059 ± 0.0011 μM | 15 ± 4 μM nih.govnih.gov |
Development and Application of Research Probes and Radioligands
Radioligand binding assays are indispensable tools for characterizing receptor-ligand interactions and for screening new chemical entities. The development of high-affinity radiolabeled probes is a critical step in these studies. For investigating the glycine site of the NMDA receptor, tritiated analogs of potent antagonists have been synthesized and utilized. nih.gov
While a specific tritiated version of this compound is not detailed in the provided results, the general methodology is exemplified by the use of [³H]-5,7-dichlorokynurenic acid and [³H]MDL 105,519, which are structurally related to or used in conjunction with indole-2-carboxylic acid derivatives. ttuhsc.edunih.gov These radioligands allow for the quantitative assessment of the binding affinity of unlabeled compounds, such as the indole-2-carboxylic acid derivatives, to the NMDA-glycine binding site. nih.gov
The synthesis of such radiolabeled probes often involves introducing tritium (B154650) (³H) into a precursor molecule. This can be achieved through various chemical reactions, such as catalytic reduction of a double bond or a halogen with tritium gas. The resulting radioligand is then purified and used in binding assays where it competes with the test compounds for binding to the receptor. The ability of a test compound to displace the radioligand from the receptor is a measure of its binding affinity (Kᵢ value). nih.gov This approach was instrumental in determining the high affinity of tricyclic indole-2-carboxylic acids for the NMDA-glycine binding site. nih.gov
Applications of 4,6 Dibromo 1h Indole 2 Carboxylic Acid As a Synthetic Building Block and Research Tool
The strategic placement of two bromine atoms and a carboxylic acid group on the indole (B1671886) scaffold makes 4,6-dibromo-1H-indole-2-carboxylic acid a versatile and valuable building block in synthetic organic chemistry and a pivotal starting point for the development of tools for chemical biology and materials science. The bromine atoms serve as reactive handles for cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid group can be readily converted into other functionalities or used to attach the molecule to other scaffolds.
Future Research Directions and Unexplored Avenues for 4,6 Dibromo 1h Indole 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic strategies for indole-2-carboxylic acid derivatives often rely on established methods like the Fischer and Hemetsberger indole (B1671886) syntheses, or palladium-catalyzed reactions such as the Buchwald-Hartwig cross-coupling to introduce substituents. nih.govsci-hub.serug.nl While effective, these methods can sometimes involve harsh conditions, expensive catalysts, or generate significant waste.
Future research should prioritize the development of more sustainable and efficient synthetic routes. This could include:
Green Chemistry Approaches: Exploring the use of environmentally benign solvents, such as ionic liquids or water, and reducing the number of synthetic steps through multicomponent reactions. chula.ac.thrug.nl
Advanced Catalysis: Investigating novel catalytic systems, including earth-abundant metal catalysts or biocatalysts, to replace expensive palladium catalysts. This could lead to more cost-effective and scalable production.
Flow Chemistry: Implementing continuous flow synthesis, which can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.
Application of Advanced Spectroscopic and Imaging Techniques
The characterization of 4,6-dibromo-1H-indole-2-carboxylic acid and its derivatives has primarily utilized standard spectroscopic techniques such as NMR, MS, and IR spectroscopy. nih.govresearchgate.net To gain a more profound understanding of its structure and interactions, advanced analytical methods should be employed.
Future avenues for exploration include:
Advanced NMR Spectroscopy: Utilizing two-dimensional NMR techniques (e.g., HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study conformational dynamics in solution. Solid-state NMR could provide insights into the compound's structure in its crystalline form.
High-Resolution Mass Spectrometry: Employing techniques like tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways, which can aid in the structural identification of metabolites and reaction byproducts. nih.gov
Fluorescence and Imaging: Synthesizing fluorescently tagged derivatives of the core molecule. These probes could be used in cellular imaging studies to visualize the compound's localization within cells and its interaction with specific organelles or protein targets, providing spatial and temporal information about its mechanism of action.
Deeper Mechanistic Understanding of Molecular and Cellular Interactions
Initial studies have shown that indole-2-carboxylic acid derivatives can act as allosteric inhibitors or chelate metal ions at the active sites of enzymes. nih.govnih.govnih.gov For instance, the indole nucleus has been observed to chelate two Mg²⁺ ions within the active site of HIV-1 integrase. nih.gov A deeper, quantitative understanding of these interactions is crucial for rational drug design.
Future research should focus on:
Structural Biology: Obtaining high-resolution crystal structures of this compound in complex with its biological targets (e.g., HIV-1 integrase, fructose-1,6-bisphosphatase, EGFR tyrosine kinase). nih.govresearchgate.net This would provide a precise map of the binding site interactions.
Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics (on/off rates) and thermodynamics of the interaction with target proteins.
Cellular Pathway Analysis: Investigating the downstream effects of target inhibition. For derivatives showing anti-cancer activity, this would involve studying the impact on cell cycle progression and the activation of apoptotic pathways. researchgate.net
Exploration of New Non-Clinical and Biotechnological Applications
The current research focus for indole-2-carboxylic acid derivatives is predominantly on their therapeutic potential. chula.ac.th However, the unique properties of this compound could be leveraged in other scientific and technological domains.
Unexplored opportunities include:
Chemical Biology Probes: Developing the molecule as a chemical probe to study the function and regulation of its target enzymes in complex biological systems.
Biosensor Development: Immobilizing the compound on a sensor surface to create a biosensor for detecting the presence or activity of its target protein.
Affinity Chromatography: Using the molecule as a ligand in affinity chromatography to purify its target enzymes from complex biological mixtures. This would be a valuable tool for biochemical research.
Materials Science: Exploring the incorporation of the rigid, aromatic indole scaffold into novel polymers or materials, potentially conferring unique electronic or self-assembly properties.
Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation
The most rapid and effective path to novel discoveries lies in the tight integration of multiple research disciplines. Future projects should be designed around a synergistic loop of design, synthesis, and testing. researchgate.net
A proposed integrated workflow would be:
Computational Design: Start with molecular docking and in silico screening to design new derivatives of this compound with predicted high affinity and selectivity for a specific target. nih.govresearchgate.net
Efficient Synthesis: Synthesize the most promising candidates using the novel and sustainable methodologies outlined in section 7.1. nih.govsci-hub.se
Thorough Characterization: Characterize the synthesized compounds using the advanced spectroscopic techniques mentioned in section 7.2. nih.govrsc.org
Biological Evaluation: Screen the compounds for biological activity and perform detailed mechanistic studies as described in section 7.3 to validate the computational predictions. nih.govnih.gov
Iterative Optimization: Feed the experimental results back into the computational design phase to refine the models and design the next generation of compounds, creating a continuous cycle of improvement.
This integrated approach will accelerate the exploration of this compound's potential, paving the way for the development of novel therapeutic agents or advanced biotechnological tools.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-dibromo-1H-indole-2-carboxylic acid?
- Methodological Answer : Bromination of indole precursors is a common approach. For analogous compounds (e.g., dichloro- or difluoro-indole derivatives), methods involve refluxing indole-carboxylic acid derivatives with brominating agents (e.g., N-bromosuccinimide or Br₂) in acetic acid, catalyzed by sodium acetate. For example, 4,6-dichloroindole-2-carboxylic acid derivatives were synthesized via hydrolysis of ethyl esters under basic conditions . Similar protocols can be adapted for dibromo substitution by adjusting stoichiometry and reaction time .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Solvent-dependent shifts (e.g., DMSO-d₆) help identify substitution patterns. For instance, 4,6-difluoroindole-2-carboxamide showed distinct coupling constants (J = 21.2–30.0 Hz) for fluorine atoms .
- HRMS : High-resolution mass spectrometry confirms molecular weight and purity. Example: HRMS (ESI) for a related compound gave m/z 319.0686 (calcd. 319.0689) .
- IR Spectroscopy : Functional groups like carboxylic acids (νmax ~3500–2400 cm⁻¹) and carbonyls (νmax ~1750 cm⁻¹) are identifiable .
Q. What safety precautions are essential when handling brominated indole derivatives?
- Methodological Answer : Use fume hoods, gloves, and eye protection. In case of exposure, consult safety protocols for similar compounds (e.g., 7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid), which recommend immediate medical consultation and providing SDS to healthcare providers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in dibromination of indole-2-carboxylic acid?
- Methodological Answer :
- Solvent Selection : Polar solvents (e.g., acetic acid) improve solubility and stabilize intermediates .
- Catalyst Screening : Sodium acetate enhances electrophilic substitution by deprotonating reactive sites .
- Temperature Control : Reflux (~100–120°C) balances reaction rate and selectivity. For example, 3-formylindole derivatives required 3–5 h under reflux for cyclization .
Q. How can contradictory NMR data for brominated indole derivatives be resolved?
- Methodological Answer :
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift peaks significantly. For example, 4,6-difluoroindole-2-carboxamide in DMSO-d₆ showed δ 11.97 (NH) and 7.99 ppm (aromatic H) .
- Substituent Analysis : Electron-withdrawing groups (e.g., Br) deshield adjacent protons. Compare with dichloro analogs (δ 7.49–7.21 ppm for aromatic H) .
- Cross-Validation : Use HRMS and IR to confirm structural assignments when NMR data conflicts .
Q. What strategies are effective for studying the coordination chemistry of this compound with metal ions?
- Methodological Answer :
- Ligand Design : Hydantoin-substituted dichloroindole-carboxylic acids (e.g., compound 20a) showed metal-binding via carboxylate and heterocyclic nitrogen .
- Titration Experiments : Monitor binding using UV-Vis spectroscopy or fluorescence quenching.
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding constants and stoichiometry .
Q. How to address low yields in the recrystallization of brominated indole-carboxylic acids?
- Methodological Answer :
- Solvent Pair Screening : DMF/acetic acid mixtures improved crystal purity for 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives .
- Gradient Cooling : Slow cooling reduces inclusion of impurities.
- Purity Assessment : HPLC (≥95% purity criteria, as in related indole derivatives) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
